molecular formula C14H13N5O B2435869 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile CAS No. 2189499-45-2

3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile

Cat. No.: B2435869
CAS No.: 2189499-45-2
M. Wt: 267.292
InChI Key: YESTVRLOTNUEFV-UHFFFAOYSA-N
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Description

3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C14H13N5O and its molecular weight is 267.292. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile and its derivatives demonstrate significant antimicrobial properties. For example, a study by Al‐Azmi and Mahmoud (2020) synthesized novel derivatives of 1,2,4-triazole and evaluated their effectiveness as antimicrobial agents. This indicates a potential application in combating various bacterial and fungal infections (Al‐Azmi & Mahmoud, 2020).

Synthesis of Heterocyclic Compounds

The compound is also involved in the synthesis of various heterocyclic compounds. A study by Prasad et al. (2021) explored the synthesis of N-Substituted Pyrrolidine Derivatives bearing 1,2,4-triazole ring, demonstrating its role in the creation of new chemical entities with potential biological activities (Prasad et al., 2021).

Metabolic Studies

In metabolic studies, Martin et al. (2003) researched the metabolism of a compound similar to this compound in dog hepatocytes. Their work aids in understanding how such compounds are processed in biological systems (Martin et al., 2003).

Mechanism of Action

Target of Action

Similar compounds with a 1h-1,2,4-triazol-1-yl group have been reported to interact with tubulin , a protein that is crucial for cell division and structure.

Mode of Action

Compounds with similar structures have been reported to bind to the colchicine binding site of tubulin , inhibiting its polymerization and thus disrupting cell division.

Biochemical Pathways

The compound’s interaction with tubulin can affect the mitotic spindle assembly, leading to cell cycle arrest and apoptosis . This can have downstream effects on various cellular processes, including cell growth and proliferation.

Result of Action

The compound’s interaction with tubulin and subsequent disruption of cell division can lead to cell death . This could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer.

Biochemical Analysis

Biochemical Properties

Compounds containing the 1,2,4-triazole ring, such as this one, are known to exhibit various biological activities . They can bind to a variety of enzymes and receptors in biological systems , suggesting that 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile may interact with certain enzymes, proteins, and other biomolecules.

Cellular Effects

Related 1,2,4-triazole derivatives have shown cytotoxicity against certain carcinoma cells , suggesting that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of enzyme . This suggests that this compound may exert its effects at the molecular level through similar interactions.

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models . Future studies should investigate the effects of different dosages of this compound in animal models, including any threshold effects and potential toxic or adverse effects at high doses.

Properties

IUPAC Name

3-[3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c15-5-11-2-1-3-13(4-11)14(20)18-6-12(7-18)8-19-10-16-9-17-19/h1-4,9-10,12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESTVRLOTNUEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.